4-(Tert-butyl)-2-chloropyridine
Overview
Description
This would involve identifying the compound’s chemical formula, its structure, and its key functional groups.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its reactions with various reagents and under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Polymerization and Material Science
4-(Tert-butyl)-2-chloropyridine and its derivatives play a significant role in polymer science. For example, the polycondensation of 4-chloropyridine derivatives, including 4-(Tert-butyl)-2-chloropyridine, is explored using various initiators and reagents. This process contributes to controlled polymerization with well-defined end groups, indicating potential applications in creating specific polymers with predetermined properties (Nose, Iyoda, & Sanji, 2014).
Solar Cell Technology
In the realm of renewable energy, particularly solar cell technology, 4-(Tert-butyl)-2-chloropyridine has been investigated for its role in increasing the open-circuit voltage of dye-sensitized solar cells. The addition of 4-(Tert-butyl)-2-chloropyridine to the electrolyte results in reduced interface defect density and decreased charge carrier recombination, thereby enhancing the efficiency of solar cells (Dürr, Yasuda, & Nelles, 2006).
Fluorescent Dye Applications
Another application is in the field of dyes and pigments. 4-(Tert-butyl)-2-chloropyridine derivatives, such as 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP), exhibit unique properties such as yellow-green fluorescence and piezochromism, making them interesting candidates for fluorescent dyes (Gawinecki, Viscardi, Barni, & Hanna, 1993).
Chemical Synthesis and Catalysis
In chemical synthesis and catalysis, the compound and its related structures are used in various reactions. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, shows activity in the activation of C-H bonds, demonstrating its potential in catalytic processes and the synthesis of complex molecules (Crosby, Clarkson, & Rourke, 2009).
Environmental Applications
Environmental applications include the photolytic and photocatalytic degradation of pyridine derivatives. Studies on the degradation of substituted pyridines like 4-(Tert-butyl)-2-chloropyridine can contribute to environmental remediation, especially in the treatment of wastewater containing hazardous pyridine compounds (Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010).
Safety And Hazards
This would involve identifying any risks associated with handling the compound, including its toxicity and flammability.
Future Directions
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound’s properties or reactivity.
properties
IUPAC Name |
4-tert-butyl-2-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNULHQVUWRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721046 | |
Record name | 4-tert-Butyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Tert-butyl)-2-chloropyridine | |
CAS RN |
81167-60-4 | |
Record name | 4-tert-Butyl-2-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tert-Butyl)-2-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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